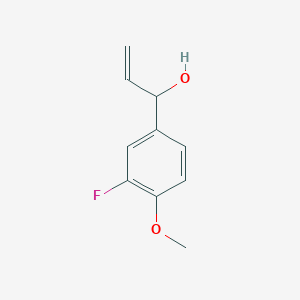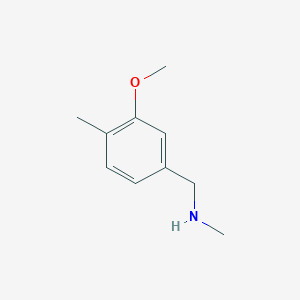
1-(3-methoxy-4-methylphenyl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is an organic compound belonging to the class of substituted amphetamines.
准备方法
The synthesis of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine typically involves several steps starting from p-toluic acid. The process includes the conversion of p-toluic acid to (3-methoxy-4-methylphenyl)acetonitrile, followed by Claisen’s reaction with ethyl acetate and subsequent acid hydrolysis to obtain the phenylacetone derivative. The final steps involve Leuckart’s reaction and alkaline hydrolysis to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy or methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating neurological disorders and as a psychoactive agent in psychotherapy
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-methylmethanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a selective serotonin releasing agent (SSRA) and 5-HT2A receptor agonist. This interaction leads to increased serotonin levels in the synaptic cleft, promoting mood enhancement and altered perception . The compound’s effects on dopamine and norepinephrine systems also contribute to its psychoactive properties.
相似化合物的比较
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine is structurally similar to other substituted amphetamines, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic and empathogenic effects.
3-Methoxy-4-methylamphetamine (MMA): Shares similar psychoactive properties but differs in its specific receptor interactions.
5-Methoxy-6-methyl-2-aminoindan: Another compound with similar pharmacological effects but distinct structural features
属性
CAS 编号 |
1094755-12-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
1-(3-methoxy-4-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)6-10(8)12-3/h4-6,11H,7H2,1-3H3 |
InChI 键 |
UATTXFAMYIWOSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CNC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


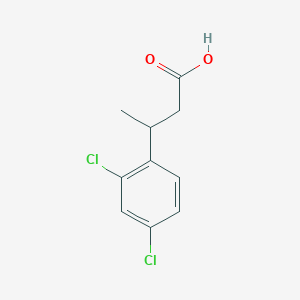
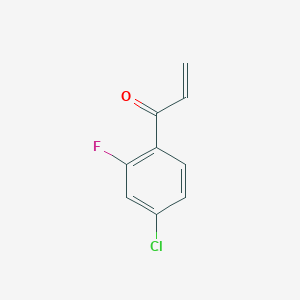
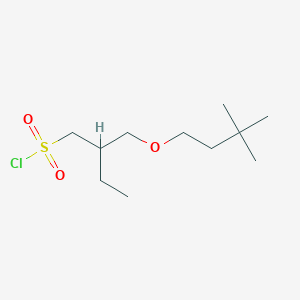
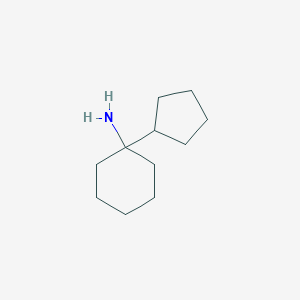
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
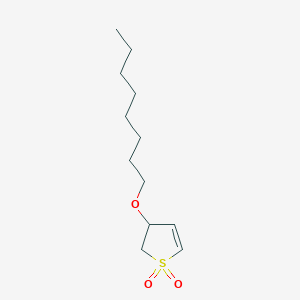
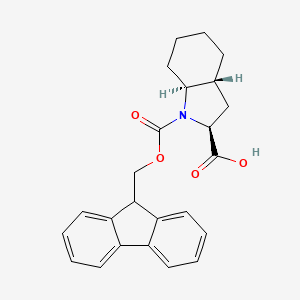
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
